molecular formula C11H12N4S B14487843 N-Benzyl-3-(methylsulfanyl)-1,2,4-triazin-5-amine CAS No. 64460-66-8

N-Benzyl-3-(methylsulfanyl)-1,2,4-triazin-5-amine

Cat. No.: B14487843
CAS No.: 64460-66-8
M. Wt: 232.31 g/mol
InChI Key: JABZEQQWYOXZSA-UHFFFAOYSA-N
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Description

N-Benzyl-3-(methylsulfanyl)-1,2,4-triazin-5-amine is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a benzyl group, a methylsulfanyl group, and an amine group attached to a triazine ring. Triazine derivatives are known for their diverse applications in various fields, including agriculture, medicine, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-(methylsulfanyl)-1,2,4-triazin-5-amine typically involves the reaction of benzylamine with 3-(methylsulfanyl)-1,2,4-triazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-(methylsulfanyl)-1,2,4-triazin-5-amine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxide or sulfone derivatives.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxide and sulfone derivatives.

    Reduction: Dihydrotriazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

N-Benzyl-3-(methylsulfanyl)-1,2,4-triazin-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-Benzyl-3-(methylsulfanyl)-1,2,4-triazin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-3-nitroaniline: Known for its nonlinear optical properties.

    N-Benzyl-3-(methylsulfanyl)aniline: Shares a similar structure but differs in the position of the methylsulfanyl group.

    N-Benzyl-3-borono-4-methylbenzenesulfonamide: Used in medicinal chemistry for its unique properties.

Uniqueness

N-Benzyl-3-(methylsulfanyl)-1,2,4-triazin-5-amine is unique due to its specific combination of functional groups and the triazine ring structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

64460-66-8

Molecular Formula

C11H12N4S

Molecular Weight

232.31 g/mol

IUPAC Name

N-benzyl-3-methylsulfanyl-1,2,4-triazin-5-amine

InChI

InChI=1S/C11H12N4S/c1-16-11-14-10(8-13-15-11)12-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,14,15)

InChI Key

JABZEQQWYOXZSA-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CN=N1)NCC2=CC=CC=C2

Origin of Product

United States

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